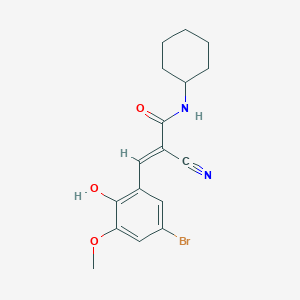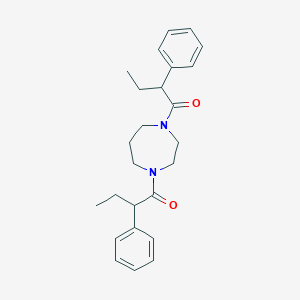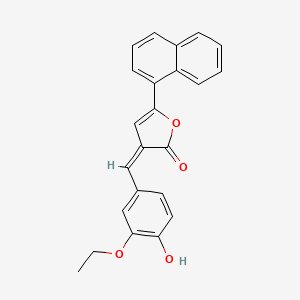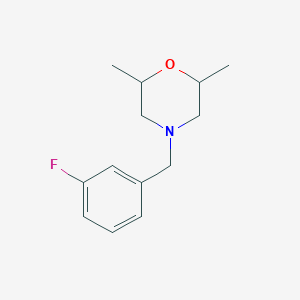![molecular formula C13H12F2N2O3 B5162233 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide, also known as Difluoromethoxy is a chemical compound that has been widely studied in scientific research. It is a small molecule that belongs to the class of benzamides. Difluoromethoxy has shown promising results in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy exerts its biological activity by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and glycogen synthase kinase 3 (GSK-3). HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. GSK-3 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 activity can lead to the activation of anti-inflammatory pathways, resulting in the reduction of inflammation.
Biochemical and Physiological Effects
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has also been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the immune response. Inhibition of NF-κB activity can lead to the suppression of inflammatory cytokines, resulting in the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and it exhibits potent biological activity at low concentrations. 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy also has good solubility in various solvents, making it easy to handle in lab experiments. However, 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has limitations in terms of its stability and shelf-life. It is also toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy in clinical settings. Another potential direction is to investigate the structure-activity relationship of 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy to identify more potent analogs. Overall, 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy can be synthesized using different methods, including the reaction of 4-chloro-2-fluoroaniline with 5-methyl-3-isoxazolecarboxaldehyde in the presence of a base. The reaction results in the formation of 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy in good yields. Another method involves the reaction of 4-amino-2-fluoroanisole with 5-methylisoxazole-3-carboxaldehyde in the presence of a base.
Applications De Recherche Scientifique
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has also shown potential as an anti-inflammatory agent, and it has been found to reduce inflammation in various animal models.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c1-8-6-10(17-20-8)7-16-12(18)9-2-4-11(5-3-9)19-13(14)15/h2-6,13H,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWBJYVNQKTSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)
![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)


![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)
